molecular formula C18H24N2O2 B2384478 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide CAS No. 900018-93-1

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

Cat. No. B2384478
M. Wt: 300.402
InChI Key: SZUFHNMPGCHTKP-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide, also known as 1-ACPMPC, is a novel compound synthesized in the laboratory and has been studied for its potential use in scientific research. 1-ACPMPC is a synthetic compound that has a piperidine ring structure and is a cyclopropylmethyl derivative of the acetylphenyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-acetylbenzoyl chloride to form 1-(4-acetylphenyl)piperidin-4-one, which is then reacted with cyclopropylmethylamine to form the desired compound.

Starting Materials
4-piperidone, 4-acetylbenzoyl chloride, cyclopropylmethylamine

Reaction
Step 1: React 4-piperidone with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine to form 1-(4-acetylphenyl)piperidin-4-one., Step 2: React 1-(4-acetylphenyl)piperidin-4-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.

Scientific Research Applications

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. This compound has been studied for its ability to interact with certain proteins, such as the voltage-gated sodium channel, and to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in drug discovery and development.

Mechanism Of Action

The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is not yet fully understood. It is believed that this compound binds to certain proteins, such as the voltage-gated sodium channel, and modulates their activity. In addition, it is believed that 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide interacts with certain enzymes, such as the cytochrome P450 enzyme, and modulates their activity.

Biochemical And Physiological Effects

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme, and to interact with certain proteins, such as the voltage-gated sodium channel. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on the cardiovascular system, the nervous system, and the immune system.

Advantages And Limitations For Lab Experiments

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a low cost. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide in laboratory experiments. This compound is not as widely available as other compounds and may be difficult to obtain in some countries. In addition, the mechanism of action of this compound is not yet fully understood, which can limit the usefulness of laboratory experiments.

Future Directions

There are several potential future directions for the study of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research could be done into the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done into the potential toxicological effects of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.

properties

IUPAC Name

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUFHNMPGCHTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide

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